molecular formula C7H9NO3 B12971785 2-(4,5-Dimethylisoxazol-3-yl)acetic acid

2-(4,5-Dimethylisoxazol-3-yl)acetic acid

Cat. No.: B12971785
M. Wt: 155.15 g/mol
InChI Key: QRMGNYJPQCJNPR-UHFFFAOYSA-N
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Description

2-(4,5-Dimethylisoxazol-3-yl)acetic acid is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethylisoxazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-pentanedione with ethyl bromoacetate to form 3-acetyl-4-oxopentanoate, which is then cyclized to produce this compound . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) for the cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal-free synthetic routes is also being explored to reduce costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethylisoxazol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethylisoxazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

2-(4,5-Dimethylisoxazol-3-yl)acetic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-(4,5-dimethyl-1,2-oxazol-3-yl)acetic acid

InChI

InChI=1S/C7H9NO3/c1-4-5(2)11-8-6(4)3-7(9)10/h3H2,1-2H3,(H,9,10)

InChI Key

QRMGNYJPQCJNPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1CC(=O)O)C

Origin of Product

United States

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